4-(Hexane-1-sulfonyl)-butylamine
Overview
Description
4-(Hexane-1-sulfonyl)-butylamine is a useful research compound. Its molecular formula is C10H23NO2S and its molecular weight is 221.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Sensitization Studies
Studies have shown that sulfonyl compounds, including those related to 4-(Hexane-1-sulfonyl)-butylamine, have significant applications in understanding chemical reactivity and skin sensitization potency. For example, research on hex-1-ene- and hexane-1,3-sultones, structurally related to sulfonyl compounds, highlighted their reactivity towards model nucleophiles, which can simulate protein amino acid residues. This reactivity is essential in studying chemical selectivity and skin sensitization mechanisms, providing valuable insights into how these compounds interact with biological systems (E. Meschkat, Martin D. Barratt, J. Lepoittevin, 2001).
Catalysis and Synthesis Applications
In another study, a novel nanosized N-sulfonated Brönsted acidic catalyst was developed, demonstrating the utility of sulfonated compounds in catalyzing chemical reactions. This research utilized a sulfonic acid derivative for the efficient synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. The catalyst showed excellent performance, including high yields, short reaction times, and reusability, highlighting the potential of sulfonated compounds in facilitating eco-friendly and efficient chemical synthesis (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Metabolism and Biochemical Research
Research into the metabolism of sulfonated compounds has provided critical insights into biochemical pathways and mechanisms. For instance, the study of buthionine sulfoximine, a compound related to this compound through its sulfonyl moiety, has shed light on the inhibition of glutathione synthesis. This work has significant implications for understanding cellular defense mechanisms against oxidative stress and the potential therapeutic applications of sulfonated compounds in managing diseases related to oxidative damage (O. Griffith, A. Meister, 1979).
Material Science and Engineering
Sulfonyl compounds have also found applications in material science, particularly in the development of lanthanide-organic frameworks. A study demonstrated the synthesis of novel frameworks using a sulfonate-carboxylate ligand, which showed promising properties for gas sorption, proton conductivity, and luminescent sensing of metal ions. These materials have potential applications in various fields, including energy storage, environmental sensing, and luminescence-based detection technologies (Li‐juan Zhou et al., 2016).
Properties
IUPAC Name |
4-hexylsulfonylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2S/c1-2-3-4-6-9-14(12,13)10-7-5-8-11/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRKASKIKNFFJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.